

Application Notes and Protocols: Formation of Oxazolines and Thiazolines via Burgess Reagent

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **Burgess reagent**, (methoxycarbonylsulfamoyl)triethylammonium hydroxide inner salt, is a mild and efficient cyclodehydrating agent widely employed in organic synthesis. Its application in the formation of 2-oxazolines and 2-thiazolines from β -hydroxy amides and β -hydroxy thioamides, respectively, offers a significant advantage due to the neutral and mild reaction conditions, which are compatible with a wide range of sensitive functional groups. This stereospecific reaction proceeds with inversion of configuration at the hydroxyl-bearing carbon, making it a valuable tool in the synthesis of chiral heterocycles, which are prominent scaffolds in numerous natural products and medicinally active compounds.[1][2][3]

Oxazoline and thiazoline moieties are crucial components of many biologically active molecules, exhibiting antibacterial, anti-inflammatory, antitumor, and antiviral properties.[4] Consequently, the development of robust synthetic methodologies for their construction is of paramount importance in drug discovery and development. The **Burgess reagent** provides a reliable method for the synthesis of these heterocycles from readily available amino acid precursors such as serine, threonine, and cysteine.

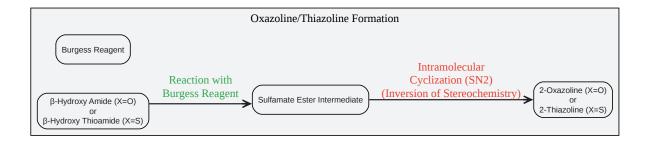
Reaction Mechanisms

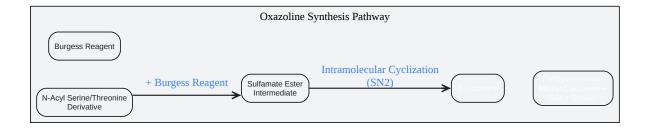
The formation of oxazolines and thiazolines using the **Burgess reagent** proceeds through an intramolecular SN2-type cyclization. The reaction is initiated by the attack of the hydroxyl group



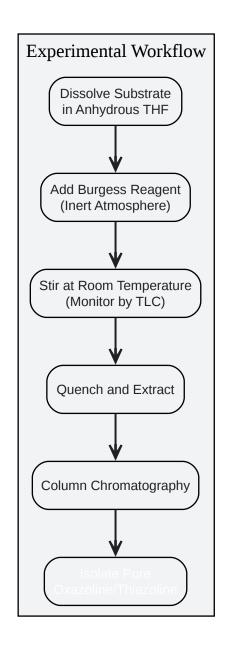
of the substrate on the electrophilic sulfur atom of the **Burgess reagent**, forming an intermediate sulfamate ester. Subsequent intramolecular displacement of the sulfamate by the amide or thioamide oxygen/sulfur atom leads to the formation of the five-membered heterocyclic ring with inversion of stereochemistry at the carbon bearing the hydroxyl group.[3]

General Reaction Scheme:









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